molecular formula C13H26N2O2 B7933602 tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate

tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate

Cat. No.: B7933602
M. Wt: 242.36 g/mol
InChI Key: SSLOSKCKBZUWFU-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate is a carbamate derivative featuring a cyclohexyl backbone with a methylamino substituent at the 2-position and a methylcarbamate group protected by a tert-butyl moiety. This compound is structurally designed to balance lipophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical intermediates, particularly in kinase inhibitors or enzyme-targeted therapies. Its synthesis typically involves multi-step reactions, including alkylation, coupling, and deprotection steps, as seen in analogous compounds .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-9-7-6-8-10(11)14-4/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLOSKCKBZUWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl methyl(2-(methylamino)cyclohexyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of approximately 228.33 g/mol. The compound features a tert-butyl group , a cyclohexyl ring , and a methylamino functional group , contributing to its unique reactivity and potential biological functions.

Research indicates that the compound may interact with various molecular targets within biological systems:

  • Neurotransmitter Modulation : It has been suggested that this compound can modulate neurotransmitter systems, influencing synaptic transmission and potentially affecting neurological outcomes.
  • Enzyme Inhibition : The compound acts as a protective group for amines in peptide synthesis, allowing selective modifications that can engage in various biochemical pathways. Its ability to release free amines under acidic conditions is particularly noteworthy, as it may lead to therapeutic applications in enzyme inhibition and receptor binding.

Biological Activity

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
tert-Butyl carbamateC₄H₉NO₂Simpler structure; primarily used in organic synthesis
tert-Butyl-N-methylcarbamateC₆H₁₃N₃O₂Contains different functional groups; varied reactivity
Benzyl carbamateC₉H₁₁NO₂Different chemical properties; used in similar contexts
tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamateC₁₂H₂₄N₂O₂Specific stereochemistry; affects biological activity

The distinct combination of cyclohexyl and methylamino groups in this compound contributes to its unique reactivity patterns and biological activities compared to these similar compounds.

Comparison with Similar Compounds

Structural Analogues

tert-Butyl (2-aminocyclohexyl)methylcarbamate (CAS 1258641-17-6)
  • Structure: Similar backbone but lacks the methylamino group at the 2-position; instead, it has a primary amine.
  • Key Differences :
    • Reduced steric hindrance due to the absence of the methyl group on the amine.
    • Lower molecular weight (C12H24N2O2 vs. ~C13H25N2O2 for the target compound).
    • Applications: Used as a building block in peptide synthesis and protease inhibitors .
tert-Butyl ((cis-4-(aminomethyl)cyclohexyl)carbamate (CAS 509143-00-4)
  • Structure: Aminomethyl group at the 4-position of the cyclohexane ring.
  • Higher polarity due to the aminomethyl group, impacting solubility (logP ~1.5 vs. ~2.0 for the target compound) .
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289386-75-9)
  • Structure : Incorporates a chloropyrimidinyl substituent.
  • Key Differences :
    • Enhanced electronic effects from the electron-withdrawing chlorine atom, improving affinity for kinase ATP-binding pockets.
    • Higher molecular weight (326.82 g/mol vs. ~257 g/mol for the target compound) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL)
Target Compound ~C13H25N2O2 ~257 ~2.0 ~10 (DMSO)
tert-Butyl (2-aminocyclohexyl)methylcarbamate C12H24N2O2 228.33 1.8 15 (DMSO)
tert-Butyl ((cis-4-(aminomethyl)cyclohexyl)carbamate C12H24N2O2 228.33 1.5 20 (Water)

Notes: The target compound’s methylamino group increases lipophilicity (higher logP) compared to analogues with primary amines, favoring membrane permeability .

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